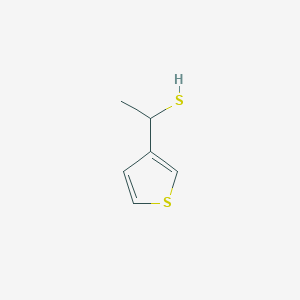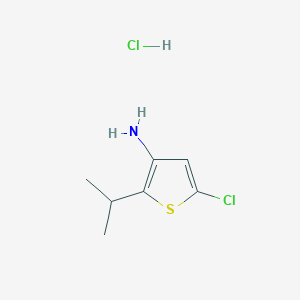
5-Chloro-2-isopropylthiophen-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-isopropylthiophen-3-amine hydrochloride is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-isopropylthiophen-3-amine hydrochloride typically involves the chlorination of 2-isopropylthiophen-3-amine. One common method is the use of triphosgene as a chlorinating agent in the presence of a solvent like dichloromethane. The reaction is carried out at elevated temperatures to ensure complete chlorination .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization, ensures the production of high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-isopropylthiophen-3-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form the corresponding thiol or amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiophenes.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiols and amines.
Applications De Recherche Scientifique
5-Chloro-2-isopropylthiophen-3-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a precursor for the synthesis of biologically active molecules that can be used in drug discovery and development.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-isopropylthiophen-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access. The exact molecular pathways depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-3-isopropylthiophene: Similar in structure but lacks the amine group.
5-Bromo-2-isopropylthiophen-3-amine: Similar but contains a bromine atom instead of chlorine.
2-Isopropylthiophen-3-amine: Lacks the halogen substituent.
Uniqueness
5-Chloro-2-isopropylthiophen-3-amine hydrochloride is unique due to the presence of both chlorine and amine functional groups, which provide distinct reactivity and potential for diverse applications. The combination of these groups allows for unique interactions with biological targets and materials, making it a valuable compound in various research fields .
Propriétés
Formule moléculaire |
C7H11Cl2NS |
|---|---|
Poids moléculaire |
212.14 g/mol |
Nom IUPAC |
5-chloro-2-propan-2-ylthiophen-3-amine;hydrochloride |
InChI |
InChI=1S/C7H10ClNS.ClH/c1-4(2)7-5(9)3-6(8)10-7;/h3-4H,9H2,1-2H3;1H |
Clé InChI |
XQLKWDSKFCNXBA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=C(S1)Cl)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



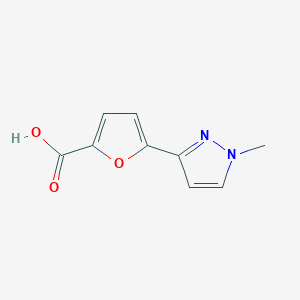
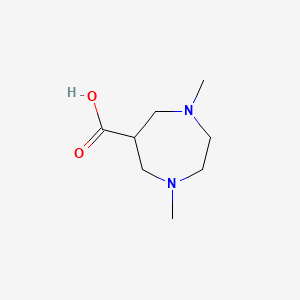
![6,6-Dimethylspiro[3.3]heptan-2-amine](/img/structure/B15277378.png)
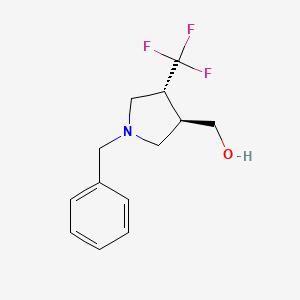
![7-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile](/img/structure/B15277397.png)
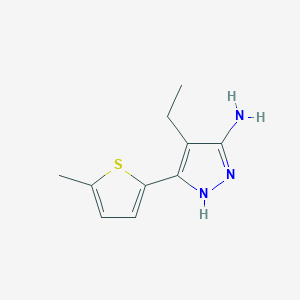
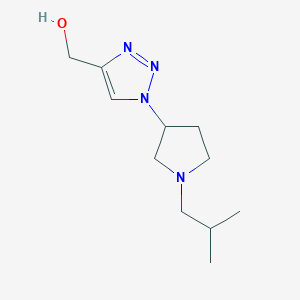
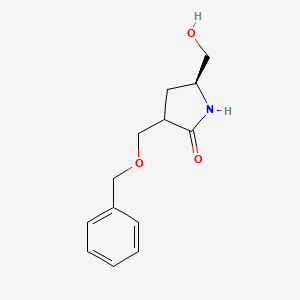
![4-(Iodomethyl)-1-phenyl-2-oxabicyclo[2.2.2]octane](/img/structure/B15277406.png)
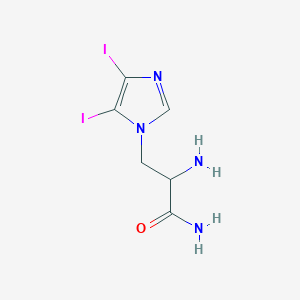
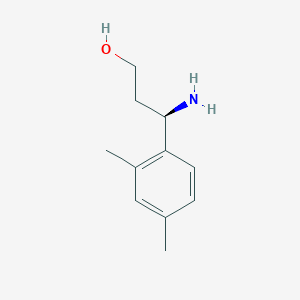
![3-([(2-Bromocycloheptyl)oxy]methyl)oxolane](/img/structure/B15277423.png)
